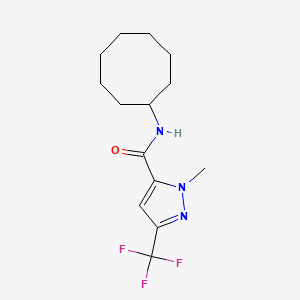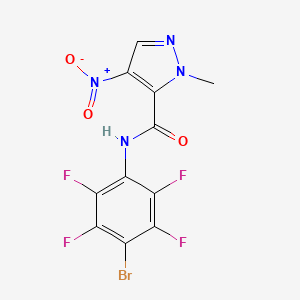![molecular formula C8H5BrN4 B10961647 [(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile](/img/structure/B10961647.png)
[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methylene]malononitrile is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a bromo group at the 4-position of the pyrazole ring and a methylene group linked to a malononitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]malononitrile typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with malononitrile under specific conditions. The reaction can be carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions can be optimized to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methylene]malononitrile can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different pyrazole derivative.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Bromine-free pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methylene]malononitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe in biological studies to understand the interaction of pyrazole derivatives with biological targets.
Medicine: The compound and its derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]malononitrile exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved can vary based on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the malononitrile moiety.
2-(1-Methyl-1H-pyrazol-5-yl)methylene]malononitrile: Similar structure but without the bromo group.
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)methylene]malononitrile: Similar structure with a chloro group instead of bromo.
Uniqueness: 2-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methylene]malononitrile is unique due to the presence of both the bromo group and the malononitrile moiety, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H5BrN4 |
|---|---|
Molecular Weight |
237.06 g/mol |
IUPAC Name |
2-[(4-bromo-2-methylpyrazol-3-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H5BrN4/c1-13-8(7(9)5-12-13)2-6(3-10)4-11/h2,5H,1H3 |
InChI Key |
SZBUBJGLXVZLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10961571.png)
![3,6-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B10961572.png)
![1-butyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10961580.png)
![13-(difluoromethyl)-4-[5-[(2,3-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961588.png)
![4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961589.png)
![N-[2-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B10961596.png)
![2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10961603.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10961614.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10961622.png)
![2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B10961632.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961639.png)


